molecular formula C19H21F3N4O2 B12254124 N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide

N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide

Cat. No.: B12254124
M. Wt: 394.4 g/mol
InChI Key: UNISPCJMYKWNFV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H21F3N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C19H21F3N4O2/c1-28-16-5-3-2-4-15(16)24-18(27)13-25-8-10-26(11-9-25)17-7-6-14(12-23-17)19(20,21)22/h2-7,12H,8-11,13H2,1H3,(H,24,27)

InChI Key

UNISPCJMYKWNFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylamine with acetic anhydride to form N-(2-methoxyphenyl)acetamide. This intermediate is then reacted with 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
  • N-(4-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
  • N-(5-chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide

Uniqueness

N-(2-methoxyphenyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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